molecular formula C7H12O5 B13479314 (1S,3R,4S,5R)-3,4,5-trihydroxycyclohexane-1-carboxylic acid

(1S,3R,4S,5R)-3,4,5-trihydroxycyclohexane-1-carboxylic acid

Cat. No.: B13479314
M. Wt: 176.17 g/mol
InChI Key: SOWVWGZSLABJMC-WATOWXBHSA-N
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Description

(1S,3R,4S,5R)-3,4,5-trihydroxycyclohexane-1-carboxylic acid is a stereoisomer of cyclohexanecarboxylic acid, characterized by the presence of three hydroxyl groups and a carboxylic acid group on a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3R,4S,5R)-3,4,5-trihydroxycyclohexane-1-carboxylic acid typically involves the hydroxylation of cyclohexanecarboxylic acid derivatives. One common method is the catalytic hydrogenation of quinic acid, which yields the desired stereoisomer with high selectivity . The reaction conditions often include the use of palladium or platinum catalysts under hydrogen gas at elevated pressures and temperatures.

Industrial Production Methods

Industrial production of this compound may involve the fermentation of plant-derived materials, followed by extraction and purification processes. The use of biocatalysts and microbial fermentation can enhance the yield and purity of the compound, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

(1S,3R,4S,5R)-3,4,5-trihydroxycyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: Hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products

    Oxidation: Formation of cyclohexane-1,3,4,5-tetraone.

    Reduction: Formation of cyclohexane-1,3,4,5-tetraol.

    Substitution: Formation of halogenated or alkylated derivatives of the compound.

Scientific Research Applications

(1S,3R,4S,5R)-3,4,5-trihydroxycyclohexane-1-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (1S,3R,4S,5R)-3,4,5-trihydroxycyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl groups enable the compound to form hydrogen bonds with enzymes and receptors, modulating their activity. The carboxylic acid group can participate in acid-base reactions, influencing the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

    Quinic acid: A related compound with similar hydroxyl and carboxylic acid groups.

    Shikimic acid: Another cyclohexane derivative with multiple hydroxyl groups and a carboxylic acid group.

    Gallic acid: Contains hydroxyl groups and a carboxylic acid group, but with an aromatic ring structure.

Uniqueness

(1S,3R,4S,5R)-3,4,5-trihydroxycyclohexane-1-carboxylic acid is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. Its ability to undergo various chemical reactions and its diverse applications in research and industry highlight its significance .

Properties

Molecular Formula

C7H12O5

Molecular Weight

176.17 g/mol

IUPAC Name

(3R,5R)-3,4,5-trihydroxycyclohexane-1-carboxylic acid

InChI

InChI=1S/C7H12O5/c8-4-1-3(7(11)12)2-5(9)6(4)10/h3-6,8-10H,1-2H2,(H,11,12)/t3?,4-,5-,6?/m1/s1

InChI Key

SOWVWGZSLABJMC-WATOWXBHSA-N

Isomeric SMILES

C1[C@H](C([C@@H](CC1C(=O)O)O)O)O

Canonical SMILES

C1C(CC(C(C1O)O)O)C(=O)O

Origin of Product

United States

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